sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
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Overview
Description
Sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is a complex organic compound with a unique structure This compound features a cyclohexyl ring with multiple hydroxyl groups, a phosphoryl group, and two long-chain fatty acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves multiple steps. The process typically begins with the preparation of the cyclohexyl ring, followed by the introduction of hydroxyl groups through hydroxylation reactions. The phosphoryl group is then added via phosphorylation reactions, and the long-chain fatty acid esters are introduced through esterification reactions. The final step involves the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The phosphoryl group can be reduced to form phosphines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while reduction of the phosphoryl group can produce phosphine compounds.
Scientific Research Applications
Sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a model compound for studying complex molecular interactions.
Biology: Its structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and transport processes.
Industry: It can be used in the development of novel materials with specific properties, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphoryl group can participate in phosphorylation and dephosphorylation reactions, modulating the activity of target proteins. The long-chain fatty acid esters can insert into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] palmitate: Similar structure but with a different fatty acid ester.
Sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] stearate: Another similar compound with a different fatty acid ester.
Uniqueness
The uniqueness of sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate lies in its specific combination of functional groups and long-chain fatty acid esters, which confer distinct chemical and biological properties. Its ability to interact with both hydrophilic and hydrophobic environments makes it versatile for various applications.
Properties
Molecular Formula |
C45H87NaO13P+ |
---|---|
Molecular Weight |
890.1 g/mol |
IUPAC Name |
sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C45H87O13P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54);/q;+1/t37-,40?,41-,42+,43-,44-,45?;/m1./s1 |
InChI Key |
OSYCDGBQPGKSOV-SXPVJFMASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
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